molecular formula C26H24N2O4S2 B5171026 2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOATE

2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOATE

Cat. No.: B5171026
M. Wt: 492.6 g/mol
InChI Key: IQGQTKNXRCMQRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOATE is a complex organic compound that features a phenothiazine moiety, a benzoylamino group, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOATE typically involves multiple steps, starting with the preparation of the phenothiazine derivative. The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur. The subsequent steps involve the introduction of the oxoethyl group, benzoylamino group, and the butanoate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOATE can undergo various chemical reactions, including:

    Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxo group can be reduced to a hydroxyl group under appropriate conditions.

    Substitution: The benzoylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenothiazine moiety can yield sulfoxides or sulfones, while reduction of the oxo group can yield the corresponding alcohol.

Scientific Research Applications

2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOATE has several scientific research applications:

    Chemistry: It can be used as a precursor for the synthesis of more complex molecules.

    Biology: It may have potential as a probe for studying biological processes involving phenothiazine derivatives.

    Medicine: Phenothiazine derivatives are known for their pharmacological properties, and this compound may have potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOATE involves its interaction with molecular targets such as enzymes or receptors. The phenothiazine moiety is known to interact with various biological targets, potentially modulating their activity. The benzoylamino group and the butanoate ester may also contribute to the compound’s overall activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 3-(BENZOYLAMINO)-3-PHENYLPROPANOATE: This compound has a similar structure but with a different ester group.

    N-(2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL)PIPERIDINE-1-CARBOXAMIDE: This compound features a piperidine carboxamide group instead of the butanoate ester.

Uniqueness

2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOATE is unique due to the presence of the methylsulfanyl group on the butanoate ester, which may impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(2-oxo-2-phenothiazin-10-ylethyl) 2-benzamido-4-methylsulfanylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4S2/c1-33-16-15-19(27-25(30)18-9-3-2-4-10-18)26(31)32-17-24(29)28-20-11-5-7-13-22(20)34-23-14-8-6-12-21(23)28/h2-14,19H,15-17H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGQTKNXRCMQRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)OCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.